molecular formula C19H24N4O5S2 B2657911 Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893160-66-2

Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2657911
CAS No.: 893160-66-2
M. Wt: 452.54
InChI Key: SUPCISXWBBFWGN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its biological activity, and a butoxybenzamido group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with appropriate carboxylic acids. The butoxybenzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent, and reaction time would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a drug candidate due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The butoxybenzamido group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(4-butoxybenzoyl)glycylglycinate
  • Ethyl 4-(2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Uniqueness

Ethyl 2-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is unique due to the presence of both the thiadiazole ring and the butoxybenzamido group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S2/c1-3-5-10-28-14-8-6-13(7-9-14)17(26)21-18-22-23-19(30-18)29-12-15(24)20-11-16(25)27-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,20,24)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPCISXWBBFWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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